Diethyl alpha-bromosuberate
Description
Diethyl alpha-bromosuberate is an aliphatic diester derived from suberic acid (octanedioic acid), where one of the alpha-position hydrogens is replaced by bromine. Its structure consists of an eight-carbon chain with ester groups at both ends and a bromine atom at the α-carbon (adjacent to one of the ester groups).
Comparable methods for analogous esters, such as diethyl adipate (), use acid-catalyzed esterification with ethanol and sulfuric acid, suggesting similar conditions could apply .
Properties
Molecular Formula |
C12H21BrO4 |
|---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
diethyl 2-bromooctanedioate |
InChI |
InChI=1S/C12H21BrO4/c1-3-16-11(14)9-7-5-6-8-10(13)12(15)17-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
UGPCPOLKJVFJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Diethyl adipate (C₆H₁₀(COOEt)₂): A six-carbon diester without halogen substituents.
- Diethyl sebacate (C₈H₁₆(COOEt)₂): An eight-carbon diester, structurally identical to diethyl suberate but with two additional methylene groups.
- Diethyl succinate (C₄H₆(COOEt)₂): A four-carbon diester.
- Diethyl phthalate (C₆H₄(COOEt)₂): An aromatic diester with a rigid benzene ring.
The bromine atom in diethyl alpha-bromosuberate introduces steric and electronic effects absent in non-halogenated analogs. This enhances its reactivity in substitution reactions compared to, e.g., diethyl adipate or sebacate .
Physical Properties
Notes:
- Bromination increases molecular weight and likely reduces volatility compared to non-halogenated analogs.
- Aromatic diesters (e.g., diethyl phthalate) exhibit higher boiling points due to stronger intermolecular forces .
Research Findings and Gaps
- Stereochemical Control : highlights stereoselective synthesis of phosphonate esters via cycloaddition, suggesting analogous strategies could optimize this compound’s synthesis .
- Thermodynamic Data : provides vapor pressure correlations for diethyl phthalate, but similar data for brominated suberates are lacking, indicating a research gap .
- Environmental Impact: Non-brominated diesters (e.g., adipate, phthalate) are well-studied for biodegradation, whereas brominated analogs may pose persistence challenges.
Q & A
Q. What statistical approaches are recommended for analyzing reproducibility issues in this compound studies?
Q. How should researchers address gaps in toxicity or ecotoxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
